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Compound of Interest

Compound Name: BAY-1316957

Cat. No.: B15570045

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1316957 is a potent and selective antagonist of the human prostaglandin E2 receptor
subtype 4 (EP4-R).[1][2] This synthetic organic molecule has demonstrated excellent drug
metabolism and pharmacokinetic properties, positioning it as a promising candidate for the
treatment of endometriosis and associated pain.[1][2] This technical guide provides a
comprehensive overview of the chemical structure, synthesis, and biological activity of BAY-
1316957.

Chemical Structure and Properties

The chemical structure of BAY-1316957 is provided below, along with its key identifiers and
physicochemical properties.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15570045?utm_src=pdf-interest
https://www.benchchem.com/product/b15570045?utm_src=pdf-body
https://www.axonmedchem.com/3073-bay-1316957
https://pubmed.ncbi.nlm.nih.gov/30707023/
https://www.axonmedchem.com/3073-bay-1316957
https://pubmed.ncbi.nlm.nih.gov/30707023/
https://www.benchchem.com/product/b15570045?utm_src=pdf-body
https://www.benchchem.com/product/b15570045?utm_src=pdf-body
https://www.benchchem.com/product/b15570045?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Identifier Value

2-(9-Ethyl-6-methyl-9H-carbazol-3-yl)-1-(2-
IUPAC Name methoxyethyl)-4-methyl-1H-benzo[d]imidazole-

5-carboxylic acid

Molecular Formula C27H27N303

Molecular Weight 441.52 g/mol

CAS Number 1613264-40-6[1]
Structure:

».BAY-1316957 Chemical Structure

Synthesis of BAY-1316957

The synthesis of BAY-1316957 involves a multi-step process as detailed in the key scientific
literature. The general synthetic scheme is outlined below.

Synthetic Scheme Overview

The synthesis of BAY-1316957 can be logically broken down into the formation of the
carbazole and benzimidazole core structures, followed by their coupling and final modification.
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Caption: A high-level overview of the synthetic workflow for BAY-1316957.

Detailed Experimental Protocols

The following protocols are adapted from the primary literature and provide a general outline
for the synthesis of BAY-1316957. Researchers should consult the original publication for
specific reaction conditions and characterization data.

Step 1: Synthesis of the Carbazole Intermediate

The synthesis of the 9-ethyl-6-methyl-9H-carbazole-3-yl moiety typically begins with
commercially available starting materials that undergo a series of reactions, including N-
alkylation and functional group manipulations, to arrive at the desired substituted carbazole.

Step 2: Synthesis of the Benzimidazole Intermediate

The benzimidazole core is generally synthesized through the condensation of a substituted o-
phenylenediamine with a carboxylic acid or its derivative. For BAY-1316957, this involves the
formation of the 1-(2-methoxyethyl)-4-methyl-1H-benzo[d]imidazole-5-carboxylic acid moiety.

Step 3: Coupling and Final Synthesis

The final step involves the coupling of the carbazole and benzimidazole intermediates, often
through a palladium-catalyzed cross-coupling reaction, followed by any necessary deprotection
or functional group modification steps to yield BAY-1316957.

Biological Activity and Pharmacokinetics

BAY-1316957 is a highly potent and selective antagonist of the human EP4 receptor. Its in-vitro
and in-vivo pharmacological properties have been extensively characterized.

In-Vitro Activity

Parameter Value Species Assay

EP4 Receptor Binding
IC50 15.3 nM[1] Human
Assay
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Pharmacokinetic Profile

BAY-1316957 has demonstrated favorable pharmacokinetic properties in preclinical species,

including high oral bioavailability.

Oral Bioavailability

Species Clearance Half-life
(F%)

Wistar Rat Low Long 90%] 3]

Mechanism of Action: EP4 Receptor Signaling
Pathway

BAY-1316957 exerts its therapeutic effect by blocking the signaling of the EP4 receptor. The
binding of the natural ligand, prostaglandin E2 (PGE2), to the EP4 receptor initiates a cascade
of intracellular events. BAY-1316957 competitively inhibits this binding, thereby attenuating the
downstream signaling.
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Caption: The signaling pathway of the EP4 receptor and the antagonistic action of BAY-
1316957.

Conclusion

BAY-1316957 is a well-characterized, potent, and selective EP4 receptor antagonist with a
promising preclinical profile for the treatment of endometriosis. Its synthesis, while multi-
stepped, is achievable through established synthetic methodologies. The data presented in this
guide underscore the potential of BAY-1316957 as a valuable therapeutic agent and a tool for
further research into the role of the EP4 receptor in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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